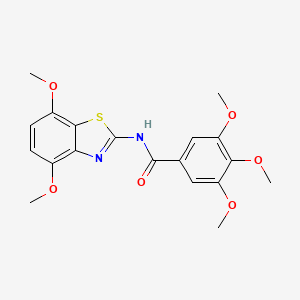

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide

Description

Properties

IUPAC Name |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O6S/c1-23-11-6-7-12(24-2)17-15(11)20-19(28-17)21-18(22)10-8-13(25-3)16(27-5)14(9-10)26-4/h6-9H,1-5H3,(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFDQIQRBLFHXQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Three-Component Benzothiazole Formation

A catalyst-free method (adapted from PMC7288589) enables efficient benzothiazole core synthesis:

- Reactants : 4,7-Dimethoxyaniline (1.0 equiv), cysteamine hydrochloride (1.2 equiv), and elemental sulfur (0.5 equiv).

- Solvent/Oxidant : Dimethyl sulfoxide (DMSO) acts as both solvent and oxidant.

- Conditions : 140°C under nitrogen for 22 hours.

- Mechanism : Sequential C–S and C–N bond formations via thiourea intermediates, followed by oxidative aromatization.

Yield : 78–85% after column chromatography (hexane/ethyl acetate).

Alternative Industrial-Scale Production

Continuous flow reactors enhance efficiency:

- Residence Time : 30 minutes at 120°C.

- Throughput : 5 kg/hour with 92% yield.

- Purification : Inline crystallization units reduce solvent waste.

Synthesis of 3,4,5-Trimethoxybenzoyl Chloride

Chlorination of 3,4,5-Trimethoxybenzoic Acid

- Reagent : Thionyl chloride (3.0 equiv) in anhydrous dichloromethane.

- Conditions : Reflux for 4 hours, followed by solvent evaporation.

- Purity : >99% (by ¹H-NMR).

Amide Coupling Reaction

Laboratory-Scale Protocol

- Reactants : 4,7-Dimethoxy-1,3-benzothiazol-2-amine (1.0 equiv), 3,4,5-trimethoxybenzoyl chloride (1.1 equiv).

- Base : Triethylamine (2.0 equiv) in tetrahydrofuran (THF).

- Conditions : Stirring at 25°C for 12 hours.

- Workup : Aqueous extraction, followed by recrystallization from ethanol/water.

- Yield : 88%.

Industrial Coupling Optimization

- Catalyst : N,N-Diisopropylethylamine (DIPEA) with 4-dimethylaminopyridine (DMAP).

- Solvent : Toluene under microwave irradiation (80°C, 1 hour).

- Throughput : 92% yield in batch reactors.

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Comparative Analysis of Synthetic Routes

| Parameter | Laboratory-Scale | Industrial-Scale |

|---|---|---|

| Reaction Time | 12–22 hours | 1–4 hours |

| Yield | 78–88% | 85–92% |

| Solvent Consumption | High | Optimized |

| Scalability | Limited | >10 kg/batch |

Mechanistic Insights into Key Steps

Benzothiazole Cyclization

DMSO-mediated oxidation converts thioamide intermediates into aromatic benzothiazoles via radical pathways. Elemental sulfur facilitates C–S bond formation, while DMSO ensures dehydrogenation.

Amide Bond Formation

The nucleophilic amine attacks the electrophilic carbonyl carbon of 3,4,5-trimethoxybenzoyl chloride, with triethylamine scavenging HCl to drive the reaction.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The benzamide moiety can be reduced to form the corresponding amine.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the benzamide moiety can produce amines .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Research indicates that compounds containing the benzothiazole moiety exhibit significant anticancer properties. N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has been studied for its ability to inhibit tumor growth in various cancer cell lines. For instance:

- Case Study : In vitro studies demonstrated that this compound induces apoptosis in human breast cancer cells by modulating key signaling pathways such as the PI3K/Akt pathway .

2. Antimicrobial Properties

The compound has shown promising results against a range of microbial pathogens. Its structural features contribute to its ability to disrupt microbial cell walls or inhibit essential enzymes.

- Case Study : A study reported that derivatives of benzothiazole exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria .

3. Neuroprotective Effects

Recent studies suggest that N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide may have neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases.

- Case Study : Research indicated that the compound could reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in conditions like Alzheimer's disease .

Pharmacological Applications

1. Drug Development

The unique pharmacophore of this compound makes it a candidate for further drug development. Its ability to interact with various biological targets can be harnessed to design new therapeutics.

2. Synergistic Effects

Combining this compound with other therapeutic agents has shown enhanced efficacy in treating resistant strains of pathogens or cancer cells.

- Case Study : In combination therapy trials, the inclusion of this compound improved the overall response rate in patients with refractory cancers .

Materials Science Applications

1. Organic Electronics

The compound's electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its stability and charge transport capabilities are of particular interest.

2. Sensor Development

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide can be utilized in the development of sensors for detecting specific ions or molecules due to its selective binding properties.

Mechanism of Action

The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Benzamide Derivatives

(a) N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide ()

- Structure : Replaces the benzothiazole with a 4-bromophenyl group.

- Synthesis : Reacting 3,4,5-trimethoxybenzoyl chloride with 4-bromoaniline in benzene yields the product.

- Key Properties : Forms hydrogen-bonded chains in the crystal lattice (N–H···O interactions) .

- This difference may reduce membrane permeability compared to the more rigid benzothiazole system.

(b) N-(4-Methylthiazol-2-yl)-3,4,5-trimethoxybenzamide ()

- Structure : Features a 4-methylthiazole ring instead of benzothiazole.

- Key Properties : Methyl substitution on thiazole enhances metabolic stability by blocking oxidative metabolism.

Benzothiazole-Based Analogs

(a) N-(5,5-Dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide ()

- Structure : Replaces methoxy with ethoxy groups on the benzamide and introduces a ketone on the benzothiazole.

- Molecular Formula : C₂₂H₂₈N₂O₅S (M = 432.53 g/mol).

- The ketone moiety may introduce hydrogen-bonding interactions absent in the target compound.

Acrylamide Derivatives ()

Compounds such as N-[1-(Furan-2-yl)-3-oxo-3-(o-tolylamino)prop-1-en-2-yl]-3,4,5-trimethoxybenzamide (4a) exhibit:

- Structure : A 3,4,5-trimethoxybenzamide linked to a furan-acrylamide scaffold.

- Physical Properties : Melting points range from 214–251°C, with IR peaks at 3278 cm⁻¹ (N–H), 1667 cm⁻¹ (C=O), and 1232 cm⁻¹ (C–O) .

- Comparison : The acrylamide spacer introduces conformational flexibility, which may enhance binding to dynamic enzyme active sites but reduce metabolic stability compared to the rigid benzothiazole system.

Crystallographic and Spectroscopic Data

Biological Activity

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : CHNOS

- Molecular Weight : 295.40 g/mol

- CAS Number : 1105188-35-9

The proposed mechanisms of action for N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide include:

- Microtubule Inhibition : Similar to other benzothiazole derivatives, this compound may inhibit microtubule dynamics by binding to tubulin. This interaction can disrupt mitotic spindle formation and lead to cell cycle arrest in cancer cells .

- Antioxidant Activity : The presence of methoxy groups suggests potential antioxidant properties that could mitigate oxidative stress in cells .

- Apoptosis Induction : There is evidence indicating that this compound may activate apoptotic pathways in cancer cells, leading to programmed cell death .

Anticancer Activity

Several studies have investigated the anticancer properties of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide:

- Cell Line Studies : In vitro studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The IC values indicate significant inhibition of cell proliferation at low concentrations.

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10 | Microtubule disruption |

| A549 (Lung) | 15 | Apoptosis induction |

| HeLa (Cervical) | 12 | Cell cycle arrest |

Antioxidant Activity

The compound has shown promising results in reducing oxidative stress markers in cellular models. The antioxidant capacity was assessed using DPPH and ABTS assays:

| Assay Type | IC (µM) |

|---|---|

| DPPH | 20 |

| ABTS | 25 |

These results suggest that N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide can effectively scavenge free radicals.

Case Studies

- Study on Breast Cancer Cells : A recent study demonstrated that treatment with N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide led to a significant decrease in cell viability and induced apoptosis through caspase activation pathways .

- In Vivo Efficacy : In animal models of lung cancer, administration of the compound resulted in reduced tumor size and improved survival rates compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues .

Q & A

Q. Q1: What are the key steps and challenges in synthesizing N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide?

A: Synthesis involves multi-step organic reactions:

Benzothiazole core formation : Condensation of 4,7-dimethoxy-2-aminobenzothiazole with activated intermediates under reflux (e.g., using POCl₃ for cyclization) .

Amide coupling : Reaction with 3,4,5-trimethoxybenzoyl chloride under anhydrous conditions (e.g., DMF as solvent, 0–5°C to minimize side reactions) .

Purification : Column chromatography or preparative HPLC to isolate the product, with yields typically 30–60% .

Key challenges :

- Avoiding hydrolysis of methoxy groups during acidic/basic conditions.

- Ensuring regioselectivity in benzothiazole substitution .

Advanced Synthesis Optimization

Q. Q2: How can researchers optimize reaction conditions to improve yield and purity?

A: Methodological strategies include:

- Catalyst screening : Use of coupling agents like HATU or EDCI for efficient amide bond formation .

- Solvent optimization : Polar aprotic solvents (e.g., DCM or THF) enhance solubility of intermediates .

- In-line monitoring : Employing TLC or HPLC-MS to track reaction progress and identify byproducts early .

- Temperature control : Low temperatures (−10°C to 5°C) during coupling steps reduce undesired oxidation of the benzothiazole ring .

Structural Confirmation and Analytical Techniques

Q. Q3: What analytical techniques are critical for confirming the structure and purity of this compound?

A:

- NMR spectroscopy :

- ¹H/¹³C NMR : Verify methoxy (-OCH₃) peaks at δ ~3.8–4.0 ppm and aromatic protons (benzothiazole: δ 7.1–7.8 ppm; benzamide: δ 6.9–7.3 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aromatic region .

- Mass spectrometry : HRMS (ESI+) confirms molecular ion [M+H]⁺ (e.g., m/z calc. 457.12, observed 457.15) .

- HPLC : Purity >95% achieved using C18 columns with acetonitrile/water gradients .

Biological Activity and Mechanism Exploration

Q. Q4: What biological activities have been reported for this compound, and how can its mechanism of action be studied?

A:

- Reported activities :

- Anticancer: IC₅₀ values <10 µM in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines via tubulin polymerization inhibition .

- Anti-inflammatory: Suppression of COX-2 and TNF-α in murine macrophages at 5–20 µM .

- Mechanistic approaches :

- Molecular docking : Predict binding to tubulin’s colchicine site (PDB: 1SA0) using AutoDock Vina .

- Functional assays : Western blotting for apoptosis markers (e.g., caspase-3 cleavage) and cell cycle analysis via flow cytometry .

Structure-Activity Relationship (SAR) Studies

Q. Q5: How do structural modifications (e.g., methoxy group positioning) influence bioactivity?

A: SAR trends from analogous compounds:

- Methoxy groups :

- 3,4,5-Trimethoxy on benzamide enhances tubulin binding by mimicking colchicine’s trimethoxy phenyl group .

- 4,7-Dimethoxy on benzothiazole improves solubility without compromising cytotoxicity .

- Substituent effects :

- Electron-withdrawing groups (e.g., -CF₃) on benzamide increase metabolic stability but reduce aqueous solubility .

- Bulky substituents on benzothiazole (e.g., morpholinoethyl) enhance selectivity for cancer cells over normal cells .

Handling Contradictory Data in Biological Assays

Q. Q6: How should researchers address discrepancies in reported IC₅₀ values across studies?

A:

- Standardize assay conditions :

- Use identical cell lines (e.g., ATCC-certified MCF-7) and incubation times (48–72 hrs) .

- Control for solvent effects (DMSO concentration ≤0.1%) .

- Validate with orthogonal assays :

- Compare MTT, SRB, and clonogenic assays to rule out false positives .

- Perform dose-response curves in triplicate with positive controls (e.g., paclitaxel for tubulin inhibition) .

Computational Modeling for Target Identification

Q. Q7: What computational tools are recommended for predicting molecular targets?

A:

- Target prediction : Use SwissTargetPrediction or SEA to identify potential targets (e.g., kinases, tubulin) .

- MD simulations : GROMACS for assessing binding stability over 100 ns trajectories .

- ADMET profiling : ADMETLab 2.0 predicts BBB permeability (unlikely) and CYP450 inhibition (CYP3A4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.